molecular formula C24H23N3O5S B2588976 2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-72-4

2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2588976
CAS No.: 638138-72-4
M. Wt: 465.52
InChI Key: BIRGGIQZYVHQRE-UHFFFAOYSA-N
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Description

2-Amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused pyrano-pyridine core. Its structure includes a 2,3,4-trimethoxyphenyl group at position 4, a thiophen-2-ylmethyl substituent at position 6, and a cyano group at position 2.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-13-10-18-20(24(28)27(13)12-14-6-5-9-33-14)19(16(11-25)23(26)32-18)15-7-8-17(29-2)22(31-4)21(15)30-3/h5-10,19H,12,26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRGGIQZYVHQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by its unique pyrano[3,2-c]pyridine core structure. This compound has garnered attention due to its potential biological activities stemming from its diverse functional groups, including an amino group and a carbonitrile group.

Chemical Structure

The molecular formula of this compound is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 431.53 g/mol. The presence of multiple methoxy substituents and a thiophenylmethyl group enhances its structural diversity and potential reactivity.

Biological Activities

Research indicates that compounds similar to this pyrano-pyridine derivative exhibit a range of biological activities:

  • Anticancer Activity :
    • Similar compounds have shown promising anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A related compound exhibited an IC₅₀ value of 0.28 µg/mL against the MCF-7 breast cancer cell line .
  • Antimicrobial Properties :
    • Compounds featuring the pyrano-pyridine scaffold have also been evaluated for antimicrobial activity. Studies have indicated that certain derivatives possess strong inhibitory effects against bacterial strains and fungi.
  • Neuroprotective Effects :
    • Some derivatives containing the thienyl group have shown neuroprotective properties in preclinical models, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been found to inhibit DHFR, a key enzyme in folate metabolism critical for DNA synthesis .
  • Tyrosine Kinases : The presence of aromatic rings in the structure allows for interactions with tyrosine kinases involved in signaling pathways related to cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, one method includes the reaction of 1-phenyl-3-methyl-4-(2-thienoyl)pyrazolone with phenylalanine methyl ester under reflux conditions in ethanol .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrileSimilar core structure with different substituentsAnticancer activity
6-amino-4-(1-pyridinyl)-3-methylpyrano[2,3-c]pyrazoleContains a pyrazole moietyAntimicrobial properties
5-methylthieno[2,3-b]pyridine derivativesThienopyridine structureNeuroprotective effects

Case Studies

Several studies have highlighted the biological activities associated with derivatives of the pyrano-pyridine framework:

  • Anticancer Studies : A study involving a series of pyrano-pyridine derivatives demonstrated potent cytotoxicity against various cancer cell lines including MCF-7 and A549 cells. The most active compound showed an IC₅₀ value comparable to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another research highlighted that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Biological Activities

Research indicates that compounds structurally similar to 2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms. The unique arrangement of the functional groups in this compound may lead to distinct anticancer properties not observed in other derivatives.
  • Antimicrobial Properties : The thiophene moiety is often associated with enhanced antimicrobial activity. Compounds with similar structures have been effective against various bacterial strains .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, suggesting potential applications in neurodegenerative diseases.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the pyrano-pyridine framework : This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of methoxy and thiophenylmethyl groups can be accomplished via nucleophilic substitution reactions.

Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets. Interaction studies may involve:

  • Binding affinity assessments to determine how well the compound binds to specific receptors or enzymes.
  • Cell-based assays to evaluate cytotoxicity and therapeutic efficacy against cancer cell lines.

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

  • Anticancer Research : A study demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluations : Research indicated that thiophene-containing compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Chemical Reactions Analysis

Core Formation via Multicomponent Reactions

The pyrano[3,2-c]pyridine core is synthesized via acid- or base-catalyzed multicomponent reactions (MCRs). For analogs, a typical pathway involves:

  • Knoevenagel Condensation : Reaction of an aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde) with an active methylene compound (e.g., malononitrile) to form an α,β-unsaturated intermediate.

  • Michael Addition : Thiophen-2-ylmethyl-substituted enolates or nucleophiles attack the α,β-unsaturated system.

  • Cyclization : Intramolecular heterocyclization forms the pyrano-pyridine scaffold .

Role of Hybrid Catalysts

Nanocatalysts (e.g., Fe3O4@SiO2-guanidine) enhance reaction efficiency:

  • Yield Improvement : Up to 92% yield in pyrano-pyridine syntheses under solvent-free conditions .

  • Reusability : Catalysts reused ≥5 times without significant activity loss .

Amino Group (-NH2)

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines (e.g., with 4-nitrobenzaldehyde at 60°C in ethanol).

  • Acylation : Acetylated with acetic anhydride in pyridine to form amides (used to modulate solubility).

Nitrile Group (-C≡N)

  • Hydrolysis : Converted to carboxylic acid (-COOH) under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions.

  • Reduction : Reduced to primary amine (-CH2NH2) using LiAlH4 or catalytic hydrogenation.

Methoxy Groups (-OCH3)

  • Demethylation : Treated with BBr3 in CH2Cl2 to yield phenolic -OH groups, enhancing hydrogen-bonding capacity.

Thiophene Substituent

  • Electrophilic Substitution : Undergoes sulfonation or nitration at the 5-position of the thiophene ring under mild conditions.

Acid-Catalyzed Reactions

  • Mechanism :

    • N-Acyliminium Ion Formation : Protonation of the ketone oxygen generates an electrophilic intermediate.

    • Nucleophilic Attack : Thiophen-2-ylmethyl group acts as a nucleophile, forming a C-C bond .

    • Cyclization : Intramolecular hemiacetal formation closes the pyran ring .

Base-Mediated Reactions

  • Enolate Formation : Deprotonation of the α-hydrogen to the ketone enables conjugate additions or alkylations.

Comparative Reactivity of Structural Analogs

Compound ModificationReactivity DifferenceYield (%)Reference
Replacement of thiophene with pyridineReduced electrophilic substitution due to decreased electron density78
Demethylation of 2,3,4-trimethoxyphenylIncreased solubility in polar solvents (e.g., DMSO)85
Nitrile → Carboxylic AcidEnables salt formation (e.g., sodium salt for aqueous formulations)90

Key Research Findings

  • Stereochemical Control : Chiral catalysts (e.g., L-proline) induce cis-diastereoselectivity in pyran ring formation .

  • Solvent Effects : Reactions in ethanol improve regioselectivity compared to DMF.

  • Temperature Sensitivity : Optimal cyclization occurs at 80°C; higher temperatures promote side reactions .

Comparison with Similar Compounds

Key structural features :

  • Pyrano[3,2-c]pyridine core: Provides rigidity and planar geometry, facilitating π-π stacking interactions in biological targets.
  • 2,3,4-Trimethoxyphenyl group : Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

Synthetic routes for analogous compounds often involve multicomponent reactions under ultrasonic irradiation or thermal conditions, achieving moderate to high yields (e.g., 72–83% for structurally related pyranopyran-3-carbonitriles) .

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrano-pyridine derivatives, emphasizing substituent effects, physicochemical properties, and reported bioactivity:

Compound Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 4-(2,3,4-Trimethoxyphenyl), 6-(thiophen-2-ylmethyl) C₂₅H₂₅N₃O₅S High lipophilicity (predicted); potential kinase inhibition due to trimethoxy motif
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2-Chlorophenyl), 6-(2-phenylethyl) C₂₅H₂₂ClN₃O₂ Enhanced electron-withdrawing effects from Cl; moderate solubility in polar solvents
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(4-Hydroxyphenyl), 6-(3-pyridinylmethyl) C₂₂H₂₀N₄O₃ Improved water solubility due to hydroxyl group; potential for H-bonding interactions
2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2,4-Dimethoxyphenyl), 6-(morpholine-ethyl) C₂₄H₂₈N₄O₄ Morpholine substituent enhances solubility; potential CNS activity
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4-(2,3-Dimethoxyphenyl), 6-(3-pyridinylmethyl) C₂₄H₂₂N₄O₄ Reduced steric hindrance compared to trimethoxy analogs; moderate cytotoxicity

Substituent Effects on Bioactivity

  • Trimethoxyphenyl vs.
  • Thiophen-2-ylmethyl vs. Pyridinylmethyl : The thiophene moiety introduces sulfur-based resonance effects, which may enhance metabolic stability compared to nitrogen-containing pyridinylmethyl groups .

Physicochemical Properties

  • Solubility : Hydroxyl (e.g., 4-hydroxyphenyl in ) and morpholine (e.g., ) substituents improve aqueous solubility, whereas trimethoxy and thiophene groups favor lipid membranes.
  • Melting Points: Pyrano-pyridine derivatives typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding and π-stacking, as seen in compounds like 7-amino-1,3-dimethyl-2,4-dioxo-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile (mp 219–222°C) .

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve reaction yield and purity?

Methodological Answer:
The synthesis can be optimized using solvent-free conditions with sodium ethoxide as a catalyst, as demonstrated in analogous pyrano-pyridine carbonitrile syntheses. For example, malononitrile cyclization under solvent-free conditions avoids side reactions caused by polar solvents, enhancing yield and reducing purification steps. Reaction parameters such as temperature (80–100°C) and catalyst loading (1–2 equivalents of NaOEt) should be systematically tested using Design of Experiments (DOE) to identify optimal conditions . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product with >95% purity.

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : To resolve aromatic protons (e.g., thiophene and trimethoxyphenyl groups) and confirm stereochemistry. For example, singlet peaks near δ 3.3–3.4 ppm indicate methoxy groups, while thiophene protons appear as multiplets at δ 6.8–7.5 ppm .
  • 13C NMR : To identify carbonyl carbons (C=O near δ 160–170 ppm) and nitrile carbons (C≡N at δ 115–120 ppm).
  • IR Spectroscopy : Strong absorption bands at ~2200 cm⁻¹ confirm the nitrile group, while C=O stretches appear at ~1650–1700 cm⁻¹ .
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Advanced Question: How can researchers resolve discrepancies between experimental and literature-reported melting points for this compound?

Methodological Answer:
Discrepancies may arise from polymorphic forms, impurities, or measurement conditions. To address this:

  • Perform differential scanning calorimetry (DSC) to analyze thermal behavior and detect polymorphs.
  • Re-crystallize the compound using alternative solvents (e.g., DMSO/water vs. ethanol) to isolate different crystalline forms.
  • Compare purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities. If the literature value (e.g., 210°C) differs significantly from experimental results (219–222°C), confirm the reference compound’s synthetic route and substituents to ensure structural equivalence .

Advanced Question: What strategies are effective for studying the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:
SAR studies require systematic substitution at key positions:

  • Thiophene moiety : Replace the thiophen-2-ylmethyl group with furan or phenyl rings to assess electronic effects on bioactivity.
  • Trimethoxyphenyl group : Modify methoxy substituents (e.g., replace with halogens or nitro groups) to evaluate steric and electronic contributions.
  • Pyrano-pyridine core : Introduce methyl or halogen substituents at the 7-position to probe steric effects.
    Synthesize derivatives using modular protocols (e.g., Biginelli reactions for spiro compounds or multicomponent cyclizations ). Screen derivatives in bioassays (e.g., kinase inhibition or cytotoxicity) and correlate activity with substituent properties using QSAR models.

Advanced Question: How can reaction mechanisms for complex heterocyclic syntheses involving this compound be elucidated?

Methodological Answer:
Mechanistic studies should combine experimental and computational approaches:

  • Isotopic labeling : Use 13C-labeled malononitrile to track cyclization steps via 13C NMR .
  • Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps.
  • DFT calculations : Model transition states and activation energies for key steps (e.g., ring closure or nitrile formation) using Gaussian or ORCA software.
    For example, the formation of the pyrano-pyridine core likely proceeds via a Knoevenagel condensation followed by intramolecular cyclization, which can be validated by trapping intermediates with quenching agents .

Advanced Question: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinases or receptors based on the trimethoxyphenyl group’s similarity to colchicine-site binders.
  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) and compare with positive controls (e.g., doxorubicin).
  • Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle arrest (flow cytometry).
    Reference structurally related compounds (e.g., pyrrolo[2,3-d]pyrimidines with antitumor activity ) to contextualize results.

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